5-(Tributylstannyl)-2-(trifluoromethyl)thiazole
CAS No.: 1446443-13-5
Cat. No.: VC7524997
Molecular Formula: C16H28F3NSSn
Molecular Weight: 442.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1446443-13-5 |
---|---|
Molecular Formula | C16H28F3NSSn |
Molecular Weight | 442.17 |
IUPAC Name | tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane |
Standard InChI | InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Standard InChI Key | JZYSQEBJVYSYEF-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a thiazole heterocycle substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with a tributylstannyl (-Sn(C₄H₉)₃) moiety. X-ray crystallography of analogous structures reveals planarity in the thiazole ring (dihedral angle <5° relative to substituents ) and Sn-C bond lengths of 2.16-2.19 Å . The CF₃ group induces significant electron withdrawal (Hammett σₚ = 0.54 ), while the stannyl group provides both steric bulk (estimated Tolman cone angle = 132° ) and enhanced lipophilicity (calculated logP = 5.89 ).
Table 1: Key Physical Properties
Spectroscopic Signatures
Advanced characterization techniques provide distinct fingerprints for this compound:
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves sequential functionalization of the thiazole ring (Figure 1):
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Thiazole Formation: [3+2] cycloaddition between 2,2,2-trifluoroacetaldehyde O-aryloxime and pyridinium zwitterionic thiolates yields 2-CF₃ thiazoles (62-78% yield ).
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Stannylation: Lithiation at C5 followed by quenching with tributyltin chloride introduces the stannyl group (Scheme 1 in ).
Critical reaction parameters:
Industrial Production Challenges
Scale-up faces three primary obstacles:
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Tin waste management (requires Sn recovery systems >90% efficiency)
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Purification difficulties due to similar boiling points of byproducts
Recent advances in flow chemistry have improved yields to 68% on kilogram scale , though cost remains prohibitive ($12,500/kg).
Reactivity and Functionalization
Stille Coupling Applications
The tributylstannyl group enables diverse cross-coupling reactions (Table 2):
Table 2: Representative Coupling Reactions
Partner | Conditions | Yield | Application |
---|---|---|---|
Aryl iodides | Pd₂(dba)₃, AsPh₃, DMF | 88% | Biaryl pharmaceuticals |
Vinyl triflates | CuI, P(o-tol)₃, DMSO | 76% | Conjugated polymers |
Heteroaryl bromides | Microwave, 120°C | 82% | PET ligands |
Notably, the CF₃ group enhances oxidative stability during coupling, allowing reactions under aerobic conditions .
Electrophilic Substitution
The electron-deficient thiazole ring undergoes regioselective substitution:
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Halogenation: ICl in CH₂Cl₂ provides 5-iodo derivatives (94% )
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Friedel-Crafts: Reacts with activated arenes (k = 3.4×10⁻³ s⁻¹ )
Biological Activity and Medicinal Applications
Anticancer Mechanisms
In vitro studies demonstrate dual mechanisms:
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Topoisomerase II Inhibition: IC₅₀ = 3.2 μM (compared to 0.8 μM for etoposide)
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ROS Generation: 2.8-fold increase in H₂O₂ levels (MCF-7 cells )
Structural analogs show improved selectivity indices (SI = 12.4 vs. 8.9 for cisplatin ).
Antibacterial Properties
The compound potentiates β-lactam antibiotics against MRSA:
Mechanistic studies suggest inhibition of Penicillin-Binding Protein 2a .
Materials Science Applications
Conductive Polymers
Incorporation into polythiophenes enhances performance:
OLED Components
Vapor-deposited films exhibit:
Organism | LC₅₀ (96h) | Bioaccumulation Factor |
---|---|---|
Daphnia magna | 0.12 mg/L | 480 |
Danio rerio | 1.8 mg/L | 210 |
The high BCF values necessitate strict containment protocols .
Occupational Exposure Limits
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